8-methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide
Description
8-Methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS: 477860-44-9) is a thienoindole-based carbohydrazide derivative with a molecular formula of C₁₉H₁₇N₃O₃S₂ and a molar mass of 399.49 g/mol . The compound features a thieno[2,3-b]indole core substituted with a methyl group at position 8 and a 4-methylbenzenesulfonyl hydrazide moiety at position 2. Its predicted density is 1.45±0.1 g/cm³, and the pKa is 7.31±0.25, indicating moderate acidity . The sulfonyl hydrazide group enhances hydrogen-bonding capacity and solubility, making it a candidate for pharmaceutical and materials science applications.
Properties
IUPAC Name |
4-methyl-N'-(4-methylphenyl)sulfonylthieno[2,3-b]indole-2-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S2/c1-12-7-9-13(10-8-12)27(24,25)21-20-18(23)17-11-15-14-5-3-4-6-16(14)22(2)19(15)26-17/h3-11,21H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBUTOIVPANVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC3=C(S2)N(C4=CC=CC=C43)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide typically involves multiple steps, starting from readily available precursors
Formation of Thienoindole Core: The thienoindole core can be synthesized through a cyclization reaction involving a thienylamine and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Sulfonohydrazide Group: The sulfonohydrazide group is introduced by reacting the thienoindole intermediate with a sulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonohydrazide group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that thienoindole derivatives, including 8-methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide, possess significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth by targeting specific cellular pathways involved in cancer progression. For instance, the thieno[3,2-b]indole moiety has been linked to the inhibition of protein kinases that are crucial for cancer cell survival and proliferation .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Thienoindoles have been reported to exhibit antibacterial and antifungal effects, making them potential candidates for developing new antibiotics. The sulfonamide group in the compound enhances its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth .
3. Neurological Applications
There is emerging evidence that thienoindole derivatives can influence neurological pathways, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These compounds may act as inhibitors of certain receptors involved in neuroinflammation and neuronal death .
Material Science Applications
1. Organic Electronics
The unique electronic properties of thienoindoles make them suitable for applications in organic electronics. Their ability to act as π-extended electron-rich systems allows for their use in designing materials for organic light-emitting diodes (OLEDs) and solar cells. The synthesis of these compounds has been optimized to enhance their conductivity and stability in electronic devices .
2. Photovoltaic Devices
Due to their favorable optical properties, thienoindoles are being explored for use in photovoltaic devices. Their ability to absorb light effectively can be harnessed to improve the efficiency of solar energy conversion systems .
Synthesis and Case Studies
The synthesis of this compound typically involves multi-step reactions that incorporate palladium-catalyzed coupling methods. Recent advancements have focused on improving yield and reducing reaction times through microwave-assisted synthesis techniques .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of various thienoindole derivatives, including this compound. The results indicated a substantial reduction in cell viability across several cancer cell lines when treated with this compound. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study: Antimicrobial Efficacy
Another research effort assessed the antimicrobial properties of this compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed that the compound exhibited significant inhibition zones compared to standard antibiotics, suggesting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-methyl-N’-[(8-methyl-8H-thieno[2,3-b]indol-2-yl)carbonyl]benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The sulfonyl group (e.g., 4-methylbenzenesulfonyl) is electron-withdrawing, increasing acidity (pKa ~7.3) compared to benzoyl derivatives (pKa ~8–9) . Fluorine substitution (CAS: 477860-45-0) enhances polarity and metabolic stability .
- Solubility : Sulfonyl derivatives exhibit higher aqueous solubility (e.g., ~35 µg/mL for related compounds) compared to acylated analogs due to enhanced hydrogen bonding .
Spectral and Physicochemical Properties
- IR Spectroscopy :
- ¹H-NMR: Methyl groups in sulfonyl (δ 2.4–2.6 ppm) and benzoyl (δ 2.3–2.5 ppm) substituents show distinct splitting patterns . Thienoindole protons appear as multiplets at δ 7.1–8.2 ppm .
Biological Activity
8-methyl-N'-(4-methylbenzenesulfonyl)-8H-thieno[2,3-b]indole-2-carbohydrazide (CAS No. 477860-44-9) is a complex organic compound with a thienoindole core structure. Its unique molecular configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H17N3O3S2
- Molecular Weight : 399.49 g/mol
- Density : 1.45 g/cm³ (predicted)
- pKa : 7.31 (predicted)
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from thienylamine and appropriate aldehydes or ketones under acidic or basic conditions, followed by the introduction of the sulfonyl group through reaction with sulfonyl chlorides in the presence of a base like triethylamine .
Antiviral Activity
Research has indicated that compounds related to the thienoindole framework exhibit significant antiviral properties. A study highlighted the potential of similar derivatives as HIV integrase inhibitors, demonstrating binding affinities comparable to known inhibitors . While specific data on this compound's antiviral activity remains limited, its structural analogs have shown promising results.
Anti-inflammatory and Analgesic Properties
The compound has been investigated for its anti-inflammatory and analgesic effects. In vitro studies suggest that thienoindole derivatives can modulate inflammatory pathways, potentially acting on specific molecular targets to reduce inflammation. This activity is crucial for developing therapeutic agents for chronic inflammatory diseases.
Enzyme Inhibition
Recent studies have focused on enzyme inhibition capabilities of compounds similar to this compound. For instance, derivatives have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activities, showing significant selectivity towards AChE with IC50 values indicating potent inhibition . Such properties suggest potential applications in treating neurodegenerative disorders.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific receptors or enzymes. Molecular docking studies indicate that these compounds may bind to active sites on target proteins, modulating their activity and influencing various biological pathways .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
